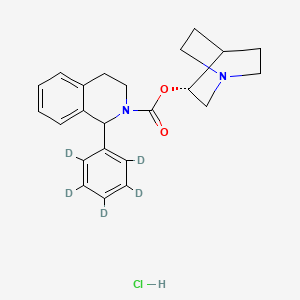

Solifenacin-d5 Hydrochloride

Overview

Description

Solifenacin-d5 Hydrochloride is a deuterium-labeled version of Solifenacin Hydrochloride . It is a muscarinic receptor antagonist with pKis of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors, respectively . It is used to treat symptoms of an overactive bladder, such as frequent or urgent urination, and incontinence .

Molecular Structure Analysis

This compound has a molecular weight of 403.96 and a molecular formula of C23H22D5ClN2O2 .Chemical Reactions Analysis

A study investigated the thermal analysis of Solifenacin succinate, which is related to this compound . The study found that Solifenacin succinate has moderate stability up to certain temperatures before complete decomposition .Scientific Research Applications

Solifenacin succinate is a muscarinic acetylcholine receptor antagonist used for treating overactive bladder with or without urge incontinence. It demonstrates effectiveness in improving symptoms like urinary urgency, frequency, incontinence, and nocturia, and increasing functional bladder capacity (Simpson & Wagstaff, 2005).

In a study combining solifenacin and mirabegron for OAB treatment, the combination significantly improved micturition volume, frequency, and urgency compared to solifenacin monotherapy. The combinations were well tolerated with no significant safety concerns (Abrams et al., 2015).

Solifenacin is effective in pediatric patients with OAB, leading to improvements in mean volume voided per micturition and showing good tolerability (Newgreen et al., 2017).

Research has also explored solifenacin's effectiveness in treating irritable bowel syndrome with diarrhea (IBS-D), showing it can provide symptomatic relief comparable to ramosetron (Fukushima et al., 2012).

The antimuscarinic agent solifenacin exhibits M3 receptor antagonism, which may contribute to its effectiveness in OAB treatment while potentially being bladder-selective (Ikeda et al., 2002).

The development of transdermal solifenacin formulations, such as creams and tapes, has demonstrated significant in vitro permeability and in vivo absorption, providing an alternative administration route (Yoshida et al., 2019).

Solifenacin's pharmacokinetics and dynamics have been extensively studied, revealing high bioavailability, a large volume of distribution, and main elimination through hepatic metabolism. It's well-tolerated and effective for long-term use in OAB treatment (Doroshyenko & Fuhr, 2009).

Solifenacin has been reported in a case of QT prolongation and torsade de pointes in an elderly patient, highlighting the need for cautious use in certain populations (Asajima et al., 2008).

In a meta-analysis, solifenacin showed efficacy and safety in treating OAB, with better results than tolterodine and similar overall adverse event incidence (Luo et al., 2012).

Solifenacin activates M-type K+ currents independently of its antimuscarinic action, which could have implications for its therapeutic effects beyond OAB (Cho et al., 2021).

A study compared muscarinic receptor selectivity of solifenacin and oxybutynin, suggesting solifenacin's selective binding to M3 receptors in the bladder, beneficial for OAB treatment (Ito et al., 2009).

The combination of solifenacin with tamsulosin in a fixed-dose tablet was effective and well tolerated in men with storage and voiding lower urinary tract symptoms, with a low incidence of acute urinary retention (Drake et al., 2015).

Mechanism of Action

Target of Action

Solifenacin-d5 Hydrochloride is a competitive muscarinic receptor antagonist . It primarily targets the M1, M2, and M3 muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscle, particularly in the urinary bladder .

Mode of Action

This compound acts by blocking the binding of acetylcholine to muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle . It has the highest affinity for M3, M1, and M2 muscarinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the muscarinic acetylcholine receptors in the bladder . By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates the contraction of the bladder’s smooth muscle .

Pharmacokinetics

It has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound . This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours , permitting once-daily administration .

Result of Action

The primary result of this compound’s action is a decrease in bladder contractions . This leads to a reduction in urinary urgency, frequency, and incontinence . It also results in increased residual urine volume and decreased detrusor muscle pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and elimination can be affected by the presence of potent CYP3A4 inhibitors . Additionally, exposure to this compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Safety and Hazards

Solifenacin may cause serious side effects. Patients should stop using solifenacin and seek medical help if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, dehydration symptoms, or high potassium level . Solifenacin should not be used by individuals with untreated or uncontrolled narrow-angle glaucoma, a blockage in the digestive tract, or if they are unable to urinate .

Biochemical Analysis

Biochemical Properties

Solifenacin-d5 Hydrochloride interacts with the M2 and M3 muscarinic receptors in the bladder . It antagonizes these receptors, thereby treating an overactive bladder . The compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450, and the tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by decreasing bladder contractions . This effect on cell signaling pathways helps in the treatment of overactive bladder .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is a competitive antagonist of the muscarinic receptors, which means it binds to these receptors and inhibits their activation . This inhibition prevents the bladder from contracting frequently, thereby treating the symptoms of an overactive bladder .

Temporal Effects in Laboratory Settings

The full therapeutic effects of this compound occur after 2–4 weeks of treatment and are maintained upon long-term therapy . Although this compound pharmacokinetics display linearity at doses of 5–40 mg, no obvious dose dependency was observed in efficacy and tolerability studies .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated enhanced functional selectivity for bladder smooth muscle . The effects of this compound vary with different dosages in these models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 pathway . Other enzymes, such as CYP1A1 and CYP2D6, are also involved in its metabolism .

Transport and Distribution

This compound is well absorbed in the duodenum, jejunum, and ileum but not the stomach . Absorption occurs via passive diffusion, so no transporters are involved . The mean oral bioavailability of this compound is 88% .

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426174-05-1 | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)